5(S)-HETE-d8

Overview

Description

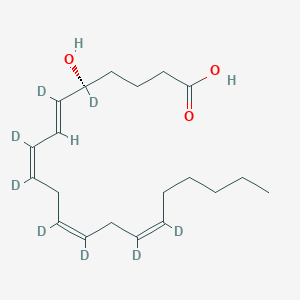

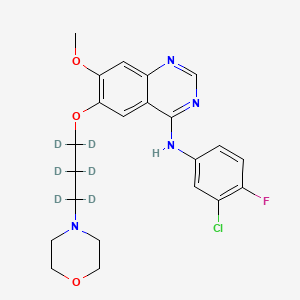

“(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid” is also known as (+)-5-HETE . It is an eicosanoic acid with an attached hydroxyl group and five CC double bonds .

Molecular Structure Analysis

The molecular formula of this compound is C20H32O3 . The structure includes a long carbon chain with multiple double bonds and a hydroxyl group . The exact structure can be represented by the SMILES stringCCCCC\\C=C/C\\C=C/C/C=C\\C=C\\ [C@@H] (O)CCCC (O)=O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 320.47 g/mol . It is practically insoluble in water and is considered acidic . The compound is typically stored at a temperature of -20°C .Scientific Research Applications

Inhibition of 5-Lipoxygenation in Leukocytes : The 15-lipoxygenase product, closely related to the specified compound, has been shown to suppress the conversion of arachidonic acid into leukotriene B(4) (LTB4) and 5-HETE in human polymorphonuclear leucocytes (PMN). This is not due to direct inhibition of 5-lipoxygenase, but rather a shift in substrate utilization. This suggests its potential role in modulating inflammatory responses (Petrich et al., 1996).

Substrate Selectivity and Inhibition Studies : 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a metabolite of the 5-lipoxygenase product 5-HETE, is a chemoattractant for neutrophils and eosinophils. Research has shown that certain fatty acids, including 5-hydroxy-6-octadecenoic acid and 5-hydroxy-6-eicosenoic acid, inhibit the formation of 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase. This indicates the specificity of enzyme-substrate interactions in the metabolism of polyunsaturated fatty acids (Patel et al., 2009).

Biosynthesis in Yeast : The yeast Dipodascopsis uninucleata converts fatty acids containing a 5Z,8Z-diene system into 3-hydroxy metabolites. For instance, arachidonic acid is metabolized into 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid. This study contributes to the understanding of oxylipin biosynthesis in microorganisms (Venter et al., 1997).

Radioactive Labeling and Synthesis for Research : Synthesis of arachidonic acid derivatives, including those radioactively labeled, provides valuable tools for investigating eicosanoid biosynthesis. Such compounds, including (5Z,8Z,11Z,14Z)-18- and 19-azidoeicosa-5,8,11,14-tetraenoic acids, can be used as photo-affinity probes (Romanov et al., 2004).

Cytochrome P450-Mediated Oxidation : Cytochrome P450 enzymes oxidize polyunsaturated fatty acids like arachidonic acid into various hydroxy and epoxy fatty acids. This enzymatic process plays a critical role in the metabolism of these compounds in different organs, indicating the physiological importance of these oxidized fatty acids (Oliw et al., 1996).

Properties

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-IWMWOOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)